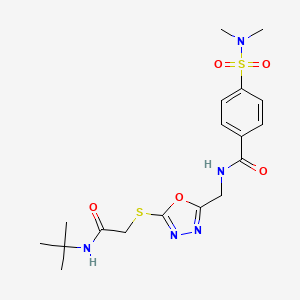

N-((5-((2-(tert-ブチルアミノ)-2-オキソエチル)チオ)-1,3,4-オキサジアゾール-2-イル)メチル)-4-(N,N-ジメチルスルファモイル)ベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((5-((2-(tert-butylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C18H25N5O5S2 and its molecular weight is 455.55. The purity is usually 95%.

BenchChem offers high-quality N-((5-((2-(tert-butylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(tert-butylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学と創薬

この化合物は、その独特の構造により、創薬のための有望な候補となります。研究者は、抗癌剤、抗菌剤、または抗炎症薬としての可能性を調査しています。 tert-ブチル基は、その薬物動態と生物学的標的との相互作用を調節する上で重要な役割を果たします .

抗癌作用

この化合物のベンズアミドコアは、オキサジアゾールおよびtert-ブチルアミノ部分と組み合わされることにより、癌細胞の増殖を阻害する可能性があります。 科学者は、アポトーシス誘導、細胞周期停止、血管新生阻害などのメカニズムを探求し、特定の癌の種類に対するその影響を研究しています .

抗菌および抗真菌活性

スルファモイル基は、その抗菌および抗真菌特性に寄与しています。 研究者は、薬剤耐性菌に対するその有効性を調査し、既存の抗生物質との潜在的な相乗効果を探求しています .

抗炎症の可能性

この化合物のユニークな構造は、抗炎症活性を示唆しています。 それは炎症性経路を妨害する可能性があり、関節リウマチや炎症性腸疾患などの状態の候補となります .

酵素と受容体の標的化

tert-ブチルアミノ基は、酵素または受容体と相互作用する可能性があります。 研究者は、その結合親和性と特異性を調査し、選択的阻害剤またはモジュレーターを設計することを目指しています .

材料科学と触媒

医薬品の用途を超えて、この化合物の反応性パターンは、材料科学に利用される可能性があります。 そのかさ高いtert-ブチル基は、重合反応または触媒プロセスに影響を与える可能性があります .

生物活性

N-((5-((2-(tert-butylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide, also known by its CAS number 906146-15-4, is a compound of interest due to its potential biological activities. This article will explore its structural characteristics, synthesis, and biological activities, particularly focusing on its antimicrobial and cytotoxic properties.

Structural Characteristics

The molecular formula of this compound is C18H25N5O5S2 with a molecular weight of 455.6 g/mol. The structure includes a benzamide core with a 1,3,4-oxadiazole moiety and a tert-butylamino group, which may contribute to its biological activity.

Synthesis

The synthesis of similar oxadiazole derivatives has been reported in literature, often involving the reaction of thio compounds with appropriate amides under controlled conditions. The incorporation of the tert-butylamino group is critical for enhancing solubility and biological activity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. . The presence of the oxadiazole ring is believed to facilitate interactions with microbial targets, disrupting their cellular functions.

| Compound | Activity | Reference |

|---|---|---|

| N-(4-fluorobenzamide) | Moderate antibacterial against Staphylococcus spp. | |

| Oxadiazole derivatives | Strong bactericidal effects |

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that certain derivatives of oxadiazoles can inhibit cell growth in various cancer cell lines. For example, studies have shown that compounds with similar structures can significantly reduce viability in L929 normal cells and various cancer cell lines at specific concentrations . The mechanism often involves the induction of apoptosis or necrosis in malignant cells.

| Cell Line | Concentration (µM) | Viability (%) | Effect |

|---|---|---|---|

| L929 | 100 (24h) | 70 | Moderate cytotoxicity |

| A549 | 50 | >100 | Increased viability |

| HepG2 | 200 | <50 | High cytotoxicity |

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various oxadiazole derivatives against multi-drug resistant strains. The compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections .

Case Study 2: Cancer Cell Inhibition

Another investigation focused on the cytotoxic effects of oxadiazole derivatives on breast cancer cell lines. Results indicated that these compounds could induce significant apoptosis through caspase activation pathways, highlighting their potential as chemotherapeutic agents .

特性

IUPAC Name |

N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O5S2/c1-18(2,3)20-14(24)11-29-17-22-21-15(28-17)10-19-16(25)12-6-8-13(9-7-12)30(26,27)23(4)5/h6-9H,10-11H2,1-5H3,(H,19,25)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYTYKZBCCFDJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。